3-Nitroquinoline
Overview
Description
3-Nitroquinoline is an organic compound with the molecular formula C9H6N2O2. It is a derivative of quinoline, where a nitro group is substituted at the third position of the quinoline ring. This compound is known for its significant applications in various fields, including medicinal chemistry, organic synthesis, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Nitroquinoline can be synthesized through several methods. One common approach involves the nitration of quinoline using nitric acid and sulfuric acid under controlled conditions. Another method includes the copper-catalyzed synthesis from nitro-olefins and anthranils via a [4+2] cycloaddition reaction .
Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration processes. These processes are optimized for yield and purity, often employing continuous flow reactors to maintain consistent reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 3-Nitroquinoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline-N-oxide.
Reduction: The nitro group can be reduced to an amino group, forming 3-aminoquinoline.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Peracetic acid or potassium permanganate.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products:
Oxidation: Quinoline-N-oxide.
Reduction: 3-Aminoquinoline.
Substitution: Various substituted quinolines depending on the reagents used.
Scientific Research Applications
3-Nitroquinoline has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its interactions with biological macromolecules.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 3-nitroquinoline, particularly in its role as an anticancer agent, involves the inhibition of receptor tyrosine kinases such as EGFR. By binding to the kinase domain, it prevents the phosphorylation and activation of downstream signaling pathways that promote cell proliferation and survival . This inhibition leads to the suppression of tumor growth and proliferation in EGFR-overexpressing cancer cells .
Comparison with Similar Compounds
Quinoline: The parent compound, lacking the nitro group.
2-Nitroquinoline: Nitro group at the second position.
4-Nitroquinoline: Nitro group at the fourth position.
Uniqueness of 3-Nitroquinoline: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit EGFR makes it particularly valuable in cancer research, distinguishing it from other nitroquinoline derivatives .
Biological Activity
3-Nitroquinoline is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities, particularly in cancer treatment. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound and its derivatives, focusing on their anticancer properties.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives typically involves the introduction of a nitro group at the 3-position of the quinoline core. Several methods have been developed for this purpose, including microwave-assisted synthesis and copper-catalyzed reactions. For instance, a study demonstrated effective synthesis routes yielding 81-93% of various 3-nitroquinolines from readily available nitroolefins and anthranils .
Anticancer Properties
- Inhibition of EGFR : A significant area of research has focused on the inhibition of the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers. A series of novel this compound derivatives were synthesized and evaluated for their antiproliferative effects against human epidermoid carcinoma (A431) and breast cancer (MDA-MB-468) cell lines. These studies revealed that several compounds exhibited potent inhibitory activities with IC50 values in the micromolar to nanomolar range .
- Structure-Activity Relationship (SAR) : The structure-activity relationship was investigated to understand how different modifications to the quinoline structure affect biological activity. The introduction of various substituents at different positions on the quinoline ring significantly influenced the anticancer potency of these compounds .
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Case Studies :
- In one study, a selection of 4-aryl (alkyl)amino-3-nitroquinolines showed excellent anticancer activity comparable to erlotinib, a known EGFR inhibitor. The compounds were tested on multiple cancer cell lines, including lung and colon cancers, demonstrating broad-spectrum efficacy .
- Another investigation highlighted that certain this compound derivatives could induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and modulation of cell cycle progression .
The biological activity of this compound can be attributed to several mechanisms:
- EGFR Inhibition : Compounds targeting EGFR can block downstream signaling pathways essential for tumor growth and proliferation.
- Induction of Apoptosis : Many derivatives have been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Antioxidant Activity : Some studies suggest that these compounds may also exhibit antioxidant properties, which could contribute to their protective effects against oxidative stress-related damage in cells .
Summary Table of Biological Activities
Properties
IUPAC Name |
3-nitroquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2/c12-11(13)8-5-7-3-1-2-4-9(7)10-6-8/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXVRNZRQQRBDLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60879658 | |
Record name | 3-NITROQUINOLINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60879658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
12408-11-6, 17576-53-3 | |
Record name | Quinoline, nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012408116 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Quinoline, 3-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017576533 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-NITROQUINOLINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60879658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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